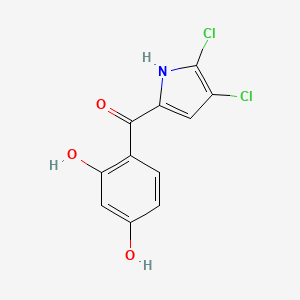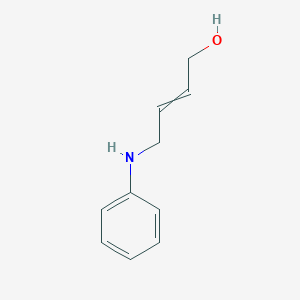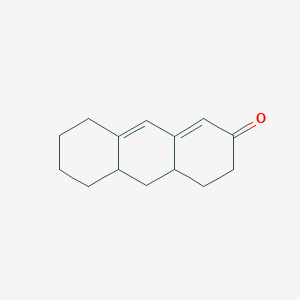
2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- is a derivative of anthracenone, a polycyclic aromatic ketone This compound is characterized by its octahydro structure, indicating the presence of additional hydrogen atoms compared to the parent anthracenone molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- typically involves the hydrogenation of anthracenone. This process can be carried out using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction conditions need to be carefully controlled to ensure complete hydrogenation without over-reduction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalytic systems and optimization of reaction parameters are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated anthracenone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracenone: The parent compound with fewer hydrogen atoms.
Anthraquinone: An oxidized derivative with different chemical properties.
Tetrahydroanthracenone: A partially hydrogenated derivative.
Propriétés
Numéro CAS |
51088-95-0 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
4,4a,5,6,7,8,10,10a-octahydro-3H-anthracen-2-one |
InChI |
InChI=1S/C14H18O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h8-10,12H,1-7H2 |
Clé InChI |
XYZZMZJRYYOFLO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC3=CC(=O)CCC3CC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


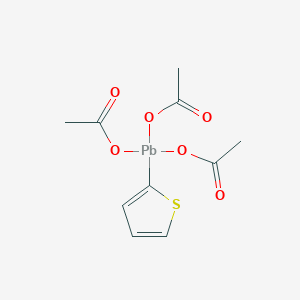
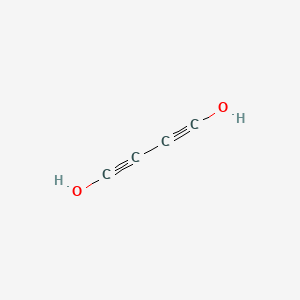

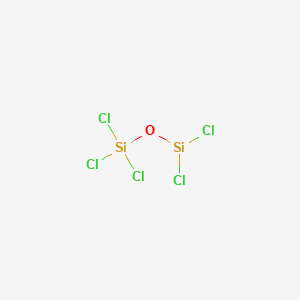
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

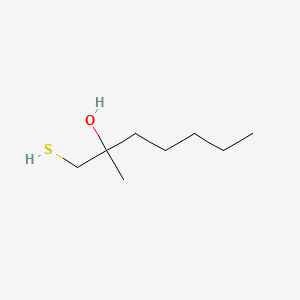
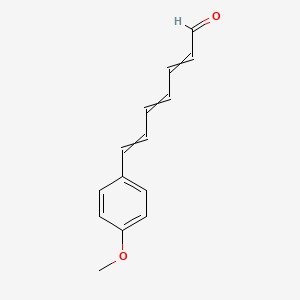
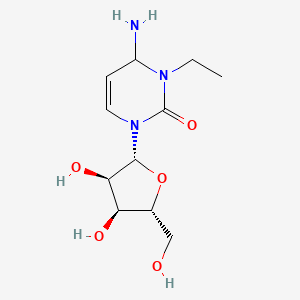
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
